Omeprazole (sodium)

Description

Properties

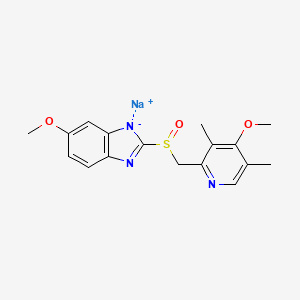

IUPAC Name |

sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXPMWYHEBGTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Omeprazole Sodium for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Omeprazole sodium is the sodium salt of omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] For research and development purposes, a thorough understanding of its synthesis and a robust characterization are crucial to ensure the identity, purity, and quality of the compound. Unlike the free base, omeprazole sodium offers greater solubility and stability, making it suitable for various formulations, including intravenous preparations.[1] This guide provides a detailed overview of a common synthetic route to omeprazole sodium and the analytical techniques employed for its comprehensive characterization.

Synthesis of Omeprazole Sodium

The synthesis of omeprazole is a multi-step process that culminates in the formation of the sodium salt.[2] A prevalent method involves the coupling of a substituted pyridine with a benzimidazole core, followed by a controlled oxidation to form the sulfoxide, and finally, salt formation.[2]

Overall Synthesis Workflow

The synthesis can be broken down into three primary stages:

-

Formation of the Thioether Intermediate: A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[2]

-

Oxidation to Omeprazole: Selective oxidation of the thioether intermediate to the corresponding sulfoxide, which is omeprazole.[2]

-

Formation of Omeprazole Sodium: Reaction of omeprazole with a sodium base to yield the sodium salt.[3][4]

References

An In-depth Technical Guide to the Physicochemical Properties of Omeprazole Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Omeprazole sodium salt, a crucial active pharmaceutical ingredient (API) in the treatment of acid-related gastrointestinal disorders. This document details its solubility, stability, polymorphism, and other key characteristics, supported by detailed experimental protocols and visual representations to aid in research and development.

General Information

| Property | Value | Reference |

| Chemical Name | Sodium 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide | |

| CAS Number | 95510-70-6 | |

| Molecular Formula | C₁₇H₁₈N₃NaO₃S | |

| Molecular Weight | 367.4 g/mol | |

| Appearance | White to off-white, hygroscopic powder |

Physicochemical Properties

A summary of the key physicochemical properties of Omeprazole sodium salt is presented below.

Quantitative Data Summary

| Property | Method | Value | Reference |

| Melting Point | Differential Scanning Calorimetry (DSC) | >165°C (with decomposition) | |

| Solubility | Shake-Flask Method | Water: Freely soluble | |

| Ethanol (96%): Freely soluble | |||

| Methanol: Soluble | |||

| Propylene Glycol: Soluble | |||

| Methylene Chloride: Very slightly soluble | |||

| DMSO: ~100 mg/mL | |||

| PBS (pH 7.2): ~5 mg/mL | |||

| pKa | Potentiometric Titration / Spectrophotometry | pKa1 ≈ 4.0 (pyridine nitrogen), pKa2 ≈ 8.8 (benzimidazole nitrogen) (Values for parent omeprazole) | |

| Polymorphism | X-Ray Powder Diffraction (XRPD) | At least two forms exist: Form A and Form B. Form B is thermodynamically more stable and less hygroscopic. |

Stability Profile

Omeprazole sodium is known to be sensitive to acidic conditions, moisture, and light. In acidic environments, it rapidly degrades into inactive products. Infusions of omeprazole sodium in 0.9% NaCl and 5% dextrose have been shown to be stable for up to 48 hours at 22°C with no significant loss of the active drug. For long-term storage, it is recommended to keep the substance under an inert gas at 2-8°C.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a reliable technique for assessing the solubility of crystalline solids.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Omeprazole sodium salt is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The supernatant is then carefully separated from the solid material by centrifugation and filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: The concentration of the dissolved Omeprazole sodium salt in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Data Analysis: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Purity and Assay Determination (RP-HPLC)

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity and assay of Omeprazole sodium salt.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 65:35 v/v). The pH of the aqueous phase is typically adjusted to around 7.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 305 nm.

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: A known concentration of Omeprazole sodium salt reference standard is prepared in the mobile phase.

-

Sample Solution: A known weight of the Omeprazole sodium salt sample is dissolved in the mobile phase to a similar concentration as the standard.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the omeprazole peak are recorded.

-

Calculation: The assay is calculated by comparing the peak area of the sample to the peak area of the standard. Purity is determined by identifying and quantifying any impurity peaks relative to the main omeprazole peak.

Workflow for RP-HPLC Analysis

Caption: General workflow for the assay and purity determination by RP-HPLC.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and to study the thermal behavior and polymorphism of Omeprazole sodium salt.

Methodology:

-

Sample Preparation: A small amount of the Omeprazole sodium salt sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan.

-

Data Analysis: The resulting thermogram is analyzed to identify thermal events. An endothermic peak indicates melting, and the onset of this peak is taken as the melting point. Exothermic events may indicate decomposition. The enthalpy of fusion can also be calculated from the peak area.

Workflow for DSC Analysis

Caption: Workflow for thermal analysis of Omeprazole sodium salt using DSC.

Mechanism of Action: Proton Pump Inhibition

Omeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. It is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The active form, a sulfenamide, then covalently binds to the H⁺/K⁺-ATPase enzyme system (the proton pump), specifically to cysteine residues. This binding is irreversible and inhibits the final step in gastric acid production.

Signaling Pathway of Omeprazole Action

Caption: Simplified signaling pathway of Omeprazole's proton pump inhibition.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of Omeprazole sodium salt. The data and protocols presented herein are intended to support researchers and drug development professionals in their efforts to formulate stable, effective, and safe pharmaceutical products containing this important API. Further characterization of specific polymorphic forms and a more detailed investigation into its pKa in various media would be beneficial for a more complete understanding.

Spectroscopic Analysis of Omeprazole Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis and interpretation of omeprazole sodium. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and quality control. This guide details the experimental protocols, presents key quantitative data in structured tables, and offers visual representations of analytical workflows and data integration to facilitate a deeper understanding of the structural elucidation of omeprazole sodium.

Introduction to Omeprazole Sodium and Spectroscopic Analysis

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1][2][3] As a pharmaceutical compound, its identity, purity, and stability are critical for safety and efficacy. Spectroscopic methods are indispensable tools for the qualitative and quantitative analysis of omeprazole sodium, providing detailed information about its molecular structure and properties.[4] This guide focuses on four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative analysis of omeprazole sodium in various formulations. The method is based on the absorption of ultraviolet or visible light by the molecule, which is directly proportional to its concentration, as described by the Beer-Lambert law.[5]

Experimental Protocol:

Objective: To determine the concentration of omeprazole sodium in a sample.

Materials:

-

Omeprazole sodium reference standard

-

0.1 N Sodium Hydroxide (NaOH) or Methanol

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Solvent Selection: 0.1 N NaOH is a commonly used solvent for omeprazole analysis.[6][7][8][9]

-

Preparation of Standard Stock Solution: Accurately weigh a specific amount of omeprazole sodium reference standard (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a stock solution (e.g., 100 µg/mL).

-

Preparation of Calibration Curve:

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 10 µg/mL, 12 µg/mL, 14 µg/mL, 16 µg/mL, 18 µg/mL).[6][7]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The linearity should be confirmed by a correlation coefficient (r) close to 1.[6][7]

-

-

Sample Preparation: Prepare the sample solution by dissolving a known quantity of the omeprazole sodium formulation in the solvent and diluting it to fall within the concentration range of the calibration curve.

-

Data Acquisition:

-

Scan the sample solution over the UV range (typically 200-400 nm) to determine the λmax.[6]

-

Measure the absorbance of the sample solution at the determined λmax.

-

-

Quantification: Determine the concentration of omeprazole sodium in the sample by interpolating its absorbance value on the calibration curve or using the regression equation derived from it.[6]

Data Presentation:

| Parameter | Value | Reference |

| Solvent | 0.1 N Sodium Hydroxide (NaOH) | [6][7][8][9] |

| λmax in 0.1 N NaOH | ~304.80 nm | [6][7][8][9] |

| λmax in 0.1 N HCl | ~275.60 nm | [7] |

| Linearity Range | 10 - 18 µg/mL | [6][7][8] |

| Correlation Coefficient (r) | > 0.99 | [6][7][8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural characterization of omeprazole sodium. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrational bonds.[1]

Experimental Protocol:

Objective: To obtain the FT-IR spectrum of omeprazole sodium for identification and structural analysis.

Materials:

-

Omeprazole sodium sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Place a small amount of omeprazole sodium (1-2 mg) and about 200 mg of dry KBr in an agate mortar.

-

Grind the mixture to a very fine powder to ensure uniform dispersion of the sample in the KBr matrix.

-

Transfer the powdered mixture to a pellet-forming die.

-

Press the mixture under high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to specific functional groups and vibrational modes within the omeprazole sodium molecule by comparing the observed frequencies with correlation charts and literature data.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3441 | O-H stretching (crystalline water in sodium salt) | |

| 3440–3310 | N-H stretching | |

| ~3070 | C-H stretching (aromatic) | [6] |

| 1627 | C=N stretching | |

| 1014 | S=O stretching | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of omeprazole sodium in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Experimental Protocol:

Objective: To acquire ¹H and ¹³C NMR spectra of omeprazole sodium for structural confirmation and assignment.

Materials:

-

Omeprazole sodium sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of omeprazole sodium in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Interpretation:

-

Analyze the chemical shifts, integration (for ¹H), and multiplicity of the signals in the spectra.

-

Assign the signals to the specific protons and carbons in the omeprazole sodium structure using chemical shift databases, theoretical predictions, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

-

Data Presentation: ¹H NMR of Omeprazole in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.23 | s | 6H | -CH₃ (on pyridine ring) | [7] |

| 3.72 | s | 3H | -OCH₃ (on benzimidazole ring) | [7] |

| 3.86 | d | 3H | -OCH₃ (on pyridine ring) | [7] |

| 4.88 | s | 2H | -CH₂- | [7] |

| 6.95 | s | 1H | Aromatic H | [7] |

| 7.18 | s | 1H | Aromatic H | [7] |

| 7.53 | s | 1H | Aromatic H | [7] |

| 8.16 | s | 1H | Aromatic H | [7] |

| 12.36 | s | 1H | N-H (benzimidazole) | [7] |

¹³C NMR Interpretation: The ¹³C NMR spectrum of omeprazole in DMSO-d₆ would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), while the methyl and methoxy carbons would be found in the upfield region. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of omeprazole sodium. It also provides valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:

Objective: To determine the molecular weight and fragmentation pattern of omeprazole sodium.

Materials:

-

Omeprazole sodium sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of omeprazole sodium in a suitable solvent.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a product ion spectrum.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment ions.

-

Data Presentation:

| m/z (mass-to-charge ratio) | Interpretation |

| 346 | [M+H]⁺ (Protonated omeprazole) |

| 198 | Major fragment ion |

Visualization of Analytical Workflows

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of omeprazole sodium.

Logical Relationship for Structural Elucidation

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic analysis of omeprazole sodium using UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a comprehensive characterization of this important pharmaceutical compound. Each technique offers unique and complementary information, from quantitative determination to detailed structural elucidation. The protocols, data, and workflows presented in this guide are intended to equip researchers and professionals with the foundational knowledge required for the robust analysis of omeprazole sodium, ensuring its quality, safety, and efficacy in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

Crystalline Structure of Omeprazole Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of omeprazole sodium salt, a critical aspect in the development and formulation of the widely used proton pump inhibitor. Polymorphism, the ability of a compound to exist in multiple crystalline forms, significantly influences the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This document details the known polymorphic forms of omeprazole sodium, their characterization, and the experimental methods used for their analysis.

Introduction to Polymorphism in Omeprazole Sodium

Omeprazole sodium (C₁₇H₁₈N₃NaO₃S) is known to exist in several crystalline forms, each with a unique three-dimensional lattice structure. The specific arrangement of molecules in the crystal lattice affects the material's properties. The initial production of omeprazole sodium often resulted in a mixture of crystalline and amorphous forms, which presented challenges in ensuring batch-to-batch consistency and stability.[1][2] Consequently, extensive research has been conducted to identify, characterize, and control the polymorphic forms of omeprazole sodium. To date, several distinct crystalline forms have been identified, most notably Forms A, B, C, D, N, and a V-type crystal.

Form B is reported to be a well-defined, stable, true monohydrate crystalline form, and is thermodynamically more stable than Form A.[1] Form A is described as a hydrate with one to two moles of water, where one water molecule is strongly bound within the crystal structure.[1] The dried form of Form A, containing one water molecule, is highly hygroscopic.[1] Form C is characterized as a relatively stable physical form that is less hygroscopic than Form A.[3] Form D is noted for its thermal stability and free-flowing solid nature, making it suitable for pharmaceutical formulations.[3]

Physicochemical Characterization of Polymorphic Forms

The various polymorphic forms of omeprazole sodium can be distinguished by a range of analytical techniques that probe their solid-state properties.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms. Each polymorph exhibits a unique diffraction pattern due to its distinct crystal lattice. The following tables summarize the characteristic XRPD peaks for the known polymorphs of omeprazole sodium.

Table 1: X-Ray Powder Diffraction Data for Omeprazole Sodium Polymorphs (Form A and Form B)

| Form A (d-value Å) | Relative Intensity | Form B (d-value Å) | Relative Intensity |

| 9.8 | vs | 9.8 | vs |

| 7.8 | vw | 7.8 | vw |

| 6.7 | s | 6.7 | s |

| 6.5 | s | 6.5 | s |

| 6.2 | vw | 6.2 | vw |

| 5.9 | m | 5.9 | m |

| 5.8 | vw | 5.8 | vw |

| 5.4 | w | 5.4 | w |

| 5.1 | w | 5.1 | w |

| 4.6 | m | 4.6 | m |

| 4.5 | m | 4.5 | m |

| 4.3 | s | 4.3 | s |

| 4.1 | m | 4.1 | m |

| 3.96 | m | 3.96 | m |

| 3.92 | m | 3.92 | m |

| 3.71 | s | 3.71 | s |

| 3.60 | w | 3.60 | w |

| 3.43 | vw | 3.43 | vw |

| 3.37 | w | 3.37 | w |

| 3.25 | vw | 3.25 | vw |

| 3.17 | vw | 3.17 | vw |

| 3.14 | w | 3.14 | w |

| 3.12 | m | 3.12 | m |

| 3.05 | w | 3.05 | w |

| 2.99 | w | 2.99 | w |

| 2.98 | m | 2.98 | m |

| 2.91 | m | 2.91 | m |

| 2.89 | m | 2.89 | m |

| 2.79 | vw | 2.79 | vw |

| 2.62 | vw | 2.62 | vw |

| 2.59 | vw | 2.59 | vw |

| 2.50 | vw | 2.50 | vw |

| 2.45 | vw | 2.45 | vw |

| 2.40 | vw | 2.40 | vw |

| 2.37 | vw | 2.37 | vw |

| 2.28 | vw | 2.28 | vw |

vs = very strong, s = strong, m = medium, w = weak, vw = very weak. Data sourced from EP0991641B1.

Table 2: X-Ray Powder Diffraction Data for Omeprazole Sodium Polymorphs (Form C, D, and V-type)

| Form C (2θ°) | Form D (2θ°) | V-type (2θ°) |

| 6.19 | 11.896 | 3.8 |

| 10.15 | - | 5.4 |

| 11.06 | - | 7.2 |

| 11.94 | - | 11.7 |

| 12.84 | - | 14.6 |

| 13.83 | - | 18.1 |

| 18.73 | - | 23.5 |

| 19.64 | - | 26.8 |

| 21.56 | - | - |

| 22.31 | - | - |

| 25.58 | - | - |

| 31.52 | - | - |

Data for Form C and D sourced from US20040224987A1. Data for V-type sourced from CN103012371A.

Unit Cell Parameters

The crystal lattice of a polymorph can be described by its unit cell parameters. These have been determined for Forms A and B.

Table 3: Unit Cell Parameters for Omeprazole Sodium Polymorphs

| Polymorph | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Form A | Triclinic | 10.410(4) | 10.468(3) | 9.729(4) | 111.51(3) | 116.78(3) | 90.77(3) |

| Form B | Monoclinic | 15.09 | 12.83 | 9.82 | 90 | 94.4 | 90 |

Data for Form A sourced from US7514560B2. Data for Form B sourced from EP0991641B1.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the different polymorphs, such as melting points, decomposition temperatures, and water content.

A study on one form of omeprazole sodium revealed an endothermic event in the DSC curve with a peak at 128.92 °C, corresponding to dehydration. This was followed by exothermic and endothermic events at 194.36 °C and 202.74 °C, respectively, indicating decomposition.[4] The TGA curve showed a mass loss of approximately 6.6% between 120 and 165 °C, which is attributed to the release of crystallization water.[4] Dehydrated omeprazole sodium does not show the initial dehydration endotherm.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to differentiate polymorphs by identifying differences in their vibrational spectra, which arise from the different molecular conformations and intermolecular interactions in the crystal lattice. For omeprazole sodium, the FTIR spectrum shows a characteristic sharp band at 3441 cm⁻¹, corresponding to the O-H stretching of crystalline water.[1] In contrast, the base form of omeprazole exhibits N-H stretching vibrations in the range of 3440–3310 cm⁻¹.[1] For Form C of omeprazole sodium, significant IR bands have been observed around 3517, 3352, and 3162 cm⁻¹.[4]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of omeprazole sodium polymorphs based on information from patents and scientific literature.

Preparation of Polymorphic Forms

This procedure describes the preparation of Form B from omeprazole.

-

Materials: Omeprazole, isopropanol, sodium hydroxide, water, seeds of omeprazole sodium Form B.

-

Procedure:

-

Add 120 g of omeprazole to a mixture of 480 ml of isopropanol and a solution of 13.2 g of NaOH in 26.7 g of water in a 3-necked glass vessel.[1]

-

Stir the resulting slurry for 40 minutes at ambient room temperature.[1]

-

Filter the solution through a clarifying filter and wash the filter with 20 ml of isopropanol.[1]

-

Combine the filtrate and the wash.

-

Seed the solution with 6 g of omeprazole sodium Form B suspended in 25 ml of isopropanol.[1]

-

Stir the slurry for an additional 25 hours.[1]

-

Filter the product and dry at 40°C.[1]

-

This protocol details the conversion of Form A to the more stable Form B.

-

Materials: Omeprazole sodium Form A, ethanol, seeds of omeprazole sodium Form B.

-

Procedure:

-

General Procedure: Dissolve omeprazole in an aqueous base (e.g., sodium hydroxide or sodium alkoxide) at room temperature in a suitable solvent.[4] Suitable solvents include C3-C7 hydrocarbons, C2-C7 ethers, cyclic ethers, lower fatty acid esters, aliphatic ketones, halogenated hydrocarbons, or acetonitrile, optionally containing water. Neutralize the solution with an anti-solvent in which the product is poorly soluble to precipitate Form C.[4]

Analytical Methods

-

Instrumentation: A standard X-ray powder diffractometer.

-

Radiation: Cu Kα radiation is commonly used.

-

Sample Preparation: Samples are typically lightly ground to ensure a random orientation of the crystals.

-

Data Collection: Diffraction patterns are recorded over a specific range of 2θ angles, for example, from 2° to 40°.

-

Data Analysis: The positions (in d-value or 2θ) and relative intensities of the diffraction peaks are determined and compared to reference patterns for each polymorph. Unit cell parameters can be calculated from the peak positions using software such as "TREOR".[1]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan and hermetically sealed.

-

Typical Experimental Conditions:

-

Heating Rate: A constant heating rate, for example, 10 °C/min, is applied.[4]

-

Temperature Range: The sample is heated over a temperature range that encompasses the thermal events of interest, for instance, from 25 °C to 300 °C.

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a specified flow rate (e.g., 50 mL/min).

-

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A few milligrams of the sample are placed in a suitable pan (e.g., platinum).

-

Typical Experimental Conditions:

-

Heating Rate: A constant heating rate, such as 10 °C/min, is used.

-

Temperature Range: The sample is heated over a defined temperature range, for example, from ambient temperature to 600 °C.

-

Atmosphere: The analysis is usually performed under a controlled atmosphere, such as nitrogen or synthetic air, with a set flow rate (e.g., 50 mL/min).[4]

-

-

Instrumentation: A Fourier transform infrared spectrometer.

-

Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets or analyzed using an attenuated total reflectance (ATR) accessory.

-

Data Collection: Spectra are recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a specified resolution and number of scans.

Polymorphic Relationships and Interconversion

The different crystalline forms of omeprazole sodium are not all equally stable. Form A is known to be thermodynamically unstable and can convert to the more stable Form B under certain storage conditions.[1] This transformation is a key consideration in the manufacturing and storage of omeprazole sodium to ensure product quality and consistency.

The diagram above illustrates the relationship between the amorphous state in solution and the crystalline Forms A and B. Form B can be obtained directly through seeded crystallization or via the conversion of the less stable Form A. The formation of other polymorphic forms is dependent on specific crystallization conditions.

Experimental Workflow for Polymorph Characterization

A typical workflow for the characterization of a new batch of omeprazole sodium to determine its polymorphic form is outlined below.

This workflow begins with XRPD as the primary identification method, followed by confirmatory analyses using thermal and spectroscopic techniques. The collective data is then compared against a library of known polymorphs to identify the crystalline form present in the sample.

Conclusion

The control of polymorphism is a critical aspect of the development and manufacturing of omeprazole sodium. This guide has provided a detailed overview of the known crystalline forms, their physicochemical properties, and the experimental methods used for their characterization. A thorough understanding and application of these principles are essential for ensuring the quality, stability, and therapeutic efficacy of omeprazole sodium formulations. For researchers and drug development professionals, the careful selection and control of the desired polymorphic form are paramount to successful product development.

References

- 1. researchgate.net [researchgate.net]

- 2. US20040224987A1 - Crystalline form C of omeprazole sodium and the related process of its preparation, a crystalline form D of omeprazole sodium and the related process of its preparation, and a process for preparation of crystalline form a of omeprazole sodium - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Pharmacodynamics of Omeprazole Sodium in Cellular Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the cellular pharmacodynamics of omeprazole sodium. It covers its primary mechanism of action on gastric parietal cells and explores its effects on various other cellular models, particularly in the context of cancer biology. The guide includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Omeprazole is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1][2] It is a prodrug, meaning it requires conversion into its active form to exert its pharmacological effect.[3] While its primary clinical use is in treating acid-related gastrointestinal disorders, in vitro studies have revealed a broader range of cellular effects, including anti-proliferative, pro-apoptotic, and anti-migratory activities in cancer cells. This guide delves into the molecular and cellular mechanisms underpinning these effects, providing a technical overview for researchers.

Core Mechanism of Action: H+/K+-ATPase Inhibition

The principal mechanism of omeprazole involves the irreversible inhibition of the H+/K+-ATPase enzyme system, also known as the gastric proton pump, located on the secretory surface of parietal cells.[1][2][3]

-

Activation: Omeprazole is a weak base that, after systemic absorption, selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[3][4]

-

Conversion: In this acidic environment, the inactive prodrug undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide intermediate.[1][3]

-

Inhibition: This active form then establishes a permanent, covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.[1][5]

-

Effect: This irreversible binding inactivates the pump, blocking the final step in the pathway of gastric acid secretion—the exchange of H+ and K+ ions across the parietal cell membrane.[1][2] Acid secretion can only resume after new H+/K+-ATPase enzyme units are synthesized, which can take 3 to 5 days.[4]

Caption: Mechanism of omeprazole activation and inhibition of the H+/K+-ATPase.

Pharmacodynamics in Specific Cellular Models

Gastric Parietal Cells

In isolated human parietal cells, omeprazole demonstrates a dose-dependent inhibition of both basal and stimulated acid production.[6][7] Its action is downstream of histamine (H2) receptor and intracellular cAMP pathways, allowing it to inhibit acid secretion regardless of the stimulus.[6][7]

| Cell Model | Stimulator | Parameter | Value | Reference |

| Isolated Human Parietal Cells | Histamine (High Conc., 10⁻⁴ M) | IC50 (Acid Production) | 2 x 10⁻⁷ M | [6] |

| Isolated Human Parietal Cells | Histamine (Low Conc., 5 x 10⁻⁶ M) | IC50 (Acid Production) | 3 x 10⁻⁸ M | [6] |

| Isolated Human Parietal Cells | db-cAMP (10⁻³ M) | IC50 (Acid Production) | 5 x 10⁻⁶ M | [6] |

| Isolated Gastric Vesicles | - | IC50 (H+,K+-ATPase) | 5.8 µM | |

| Histamine-Induced Acid Formation | Histamine | IC50 (Acid Secretion) | 0.16 µM |

Table 1: Quantitative analysis of omeprazole's inhibitory effects on acid secretion in gastric cell models.

Cancer Cellular Models

Recent in vitro research has highlighted the potential anti-neoplastic properties of omeprazole across various cancer cell lines.

3.2.1 Inhibition of Proliferation and Cell Cycle Arrest

Omeprazole inhibits the proliferation of cancer cells, often by inducing cell cycle arrest.[8][9] In Barrett's esophagus cells, for example, omeprazole treatment leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S phase.[9] This effect has been linked to the upregulation of miR-203a-3p, which in turn suppresses the Hedgehog/Gli1 signaling pathway.[9][10]

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MiaPaCa-2 | Pancreatic | IC50 (Proliferation) | 129.5 µM | [11] |

| ASPC-1 | Pancreatic | IC50 (Proliferation) | 185.7 µM | [11] |

| Colo357 | Pancreatic | IC50 (Proliferation) | 179.3 µM | [11] |

| PancTu-1 | Pancreatic | IC50 (Proliferation) | 158.4 µM | [11] |

| Panc1 | Pancreatic | IC50 (Proliferation) | 165.9 µM | [11] |

| Panc89 | Pancreatic | IC50 (Proliferation) | 164.7 µM | [11] |

| HepG2 (S-Omeprazole) | Hepatocyte | IC50 (Cytotoxicity) | 214 µM | [12] |

Table 2: IC50 values of omeprazole for proliferation inhibition and cytotoxicity in various cancer cell lines.

Caption: Omeprazole-induced cell cycle arrest via the miR-203a-3p/Gli1 axis.

3.2.2 Induction of Apoptosis

Omeprazole can induce apoptosis in various cell types, including human polymorphonuclear neutrophils (PMNs), Jurkat cells, and B-cell tumors.[13][14][15] The mechanisms can be both caspase-dependent and independent. In PMNs, acidified omeprazole (OM-HCl) is a more potent inducer of apoptosis than its native form, activating both caspase-8 and caspase-3.[13] In Jurkat cells, omeprazole induces lysosomal destabilization, involving cysteine cathepsins in the apoptotic pathway alongside caspases.[15] In B-cell tumors, omeprazole-induced apoptosis is associated with the production of reactive oxygen species (ROS) and appears to be caspase-independent.[14]

| Cell Model | Condition | Observation | Reference |

| Human PMNs | 24h, 1 x 10⁻⁴ M OM-HCl | 70% of cell population apoptotic | [13] |

| Human PMNs | 24h, 1 x 10⁻⁴ M Omeprazole | 37% of cell population apoptotic | [13] |

| Pre-B ALL Cells | Omeprazole (100 µM) | ~29% cell death | [14] |

| Pre-B ALL Cells | Omeprazole (200 µM) | ~63% cell death | [14] |

Table 3: Pro-apoptotic effects of omeprazole in different cellular models.

Caption: Diverse apoptotic pathways induced by omeprazole in cellular models.

3.2.3 Modulation of Autophagy

In pancreatic cancer cell lines, omeprazole has been shown to modulate autophagy.[8][16] Electron microscopy revealed an accumulation of phagophores and early autophagosomes in cells treated with omeprazole.[8] This is associated with changes in the expression of lysosomal transport pathway proteins like LAMP-1 and Cathepsin-D, suggesting an interaction with the regulatory functions of vacuolar-type H+-ATPase (vATPase) that leads to programmed cell death.[8][16]

3.2.4 Inhibition of Cell Migration and Metastasis

Omeprazole can suppress key events in metastasis. In aggressive cancer cell lines, it has been shown to dose-dependently decrease cell migration.[17] This effect is linked to the inhibition of the epithelial-mesenchymal transition (EMT), a critical process for metastasis. Mechanistically, omeprazole was found to decrease the protein levels of the EMT-associated transcription factor Snail by promoting its degradation.[17]

Experimental Protocols

Measurement of Acid Production (Aminopyrine Accumulation Assay)

This protocol is based on the methodology used to assess acid production in isolated human parietal cells.[6]

-

Cell Isolation: Obtain gastric mucosal tissue (e.g., via endoscopic biopsy). Isolate parietal cells using sequential incubation with pronase and collagenase.

-

Cell Culture: Resuspend the isolated cells in a suitable buffer or medium.

-

Stimulation: Stimulate acid production using agonists such as histamine (e.g., 10⁻⁴ M) or dibutyryl-cAMP (db-cAMP, e.g., 10⁻³ M).

-

Omeprazole Treatment: Concurrently, add varying concentrations of omeprazole sodium to the cell suspensions. Include a vehicle control.

-

Radiolabeling: Add radioactive [¹⁴C]aminopyrine to the cell suspension. Aminopyrine is a weak base that accumulates in acidic compartments.

-

Incubation: Incubate the cells for a defined period (e.g., 20-30 minutes) at 37°C.

-

Separation: Separate the cells from the medium by centrifugation through a silicone oil layer.

-

Quantification: Lyse the cells and measure the radioactivity in the cell pellet using liquid scintillation counting.

-

Analysis: The amount of accumulated [¹⁴C]aminopyrine is proportional to the level of acid production. Calculate the IC50 value by plotting the percentage inhibition against the log concentration of omeprazole.

Cell Viability/Proliferation (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

-

Cell Seeding: Plate cells (e.g., pancreatic cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of omeprazole sodium. Include vehicle-treated wells as a control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of specific proteins (e.g., caspases, autophagy markers, EMT factors).[8][17]

-

Cell Lysis: After treating cells with omeprazole for the desired time, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Snail, anti-Caspase-3, anti-LAMP-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for studying omeprazole in cellular models.

Conclusion

The pharmacodynamics of omeprazole sodium in cellular models extend far beyond its well-established role as an inhibitor of the gastric proton pump. In vitro evidence demonstrates its capacity to inhibit cell proliferation, induce apoptosis and autophagy, and suppress migration and EMT in various cancer cell lines. These effects are mediated through the modulation of multiple signaling pathways, including Hedgehog/Gli1 and those governing programmed cell death. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers investigating the multifaceted cellular activities of omeprazole and exploring its potential applications beyond acid suppression.

References

- 1. What is the mechanism of Omeprazole Sodium? [synapse.patsnap.com]

- 2. Omeprazole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omeprazole, cimetidine, and ranitidine: inhibition of acid production in isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Omeprazole induces apoptosis in normal human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Omeprazole inhibits proliferation and modulates autophagy in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Omeprazole Sodium on Non-Gastric H+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a substituted benzimidazole, is a potent proton pump inhibitor (PPI) widely prescribed for the management of acid-related disorders. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, thereby suppressing gastric acid secretion.[1][2] While the pharmacology of omeprazole on the gastric proton pump is well-documented, its effects on the homologous but distinct non-gastric H+/K+-ATPases are less characterized. These non-gastric isoforms are expressed in various tissues, including the colon, kidney, and inner ear, where they play crucial roles in ion homeostasis and pH regulation. This technical guide provides a comprehensive overview of the current understanding of the interaction between omeprazole sodium and non-gastric H+/K+-ATPases, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Non-Gastric H+/K+-ATPase Isoforms and Their Physiological Roles

The non-gastric H+/K+-ATPases belong to the P-type ATPase family and are heterodimeric proteins composed of an α-catalytic subunit and a β-regulatory subunit.[3] Two main α-subunits of the renal H+/K+-ATPase have been identified: the gastric type (HKα1) and the colonic type (HKα2 or ATP12A).[3]

Table 1: Major Non-Gastric H+/K+-ATPase Isoforms and Their Functions

| Isoform | Gene | Primary Location(s) | Physiological Role(s) |

| Colonic H+/K+-ATPase | ATP12A (HKα2) | Distal Colon, Kidney (Collecting Duct) | K+ absorption, Na+ absorption, acid-base balance.[4] |

| Renal H+/K+-ATPase | ATP4A (HKα1) & ATP12A (HKα2) | Kidney (Collecting Duct) | K+ reabsorption, H+ secretion, acid-base balance.[3] |

Quantitative Analysis of Omeprazole's Effect on H+/K+-ATPases

Direct quantitative data on the inhibitory effect of omeprazole sodium specifically on non-gastric H+/K+-ATPase isoforms is limited in the published literature. The majority of studies focus on the gastric isoform due to its therapeutic relevance. However, the available data for the gastric H+/K+-ATPase provides a crucial reference point for understanding the potential interactions with its non-gastric counterparts.

The inhibitory activity of omeprazole is highly dependent on acidic conditions for its conversion to the active sulfenamide intermediate.[5][6] This pH-dependent activation is a key factor in its targeted action on the gastric proton pump, which functions in a highly acidic environment.

Table 2: In Vitro Inhibition of H+/K+-ATPase by Omeprazole

| Enzyme Source | Omeprazole Concentration for 50% Inhibition (IC50) | Experimental Conditions | Reference(s) |

| Human Gastric Mucosa H+/K+-ATPase | ~4 µM | Isolated gastric membrane vesicles. | [7] |

| Pig Gastric (H+ + K+)-ATPase | 3.9 µM | Pre-incubation at pH 6.1 for 30 min. | [5] |

| Pig Gastric (H+ + K+)-ATPase | 36 µM | Incubation at pH 7.4. | [5] |

| H+/K+-ATPase (unspecified isoform) | 5.8 µM | Not specified. | [8] |

| Pig Gastric H+/K+-ATPase | 2.4 µM | Acid-activating conditions in membrane vesicles. | [9] |

Note: The variability in IC50 values highlights the critical influence of experimental conditions, particularly pH, on the apparent inhibitory potency of omeprazole.

Experimental Protocols

Isolation of a Microsomal Fraction Enriched in H+/K+-ATPase from Colonic Tissue

This protocol is adapted from methods used for the characterization of colonic H+/K+-ATPase.

-

Tissue Homogenization: Freshly obtained colonic mucosal scrapings are homogenized in an ice-cold buffer solution (e.g., 4-morpholinepropanesulfonic acid buffer, pH 7.4) containing protease inhibitors (e.g., EDTA, EGTA, PMSF, DTT).[11]

-

Differential Centrifugation:

-

The homogenate is first centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[11]

-

The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 5,000 x g for 10 minutes) to pellet mitochondria.[11]

-

The supernatant from this step is then centrifuged at a very high speed (e.g., 188,000 x g for 45 minutes) to pellet the crude microsomal fraction, which is enriched in membrane proteins including H+/K+-ATPase.[11]

-

-

Protein Quantification: The protein concentration of the microsomal fraction is determined using a standard method, such as the Bradford or Lowry assay.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. The renal H+-K+-ATPases: physiology, regulation, and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colonic H(+)-K(+)-ATPase in K(+) conservation and electrogenic Na(+) absorption during Na(+) restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Omeprazole | CAS:73590-58-6 | H+,K+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATP12A Proton Pump as an Emerging Therapeutic Target in Cystic Fibrosis and Other Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In Vitro Activity of Omeprazole on Isolated Gastric Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of omeprazole, a proton pump inhibitor, on isolated gastric glands. It delves into the quantitative data from key studies, details the experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the inhibitory effects of omeprazole on acid secretion in isolated gastric glands and its direct action on the H+,K+-ATPase enzyme.

Table 1: Inhibitory Concentration (IC₅₀) of Omeprazole on Stimulated Acid Secretion in Isolated Gastric Glands

| Stimulant | Species | IC₅₀ Value | Reference |

| Histamine | Human | ~50 nM | [1] |

| Dibutyryl-cAMP (db-cAMP) | Human | ~50 nM | [1] |

| Potassium (High Conc.) | Human | ~50 nM | [1] |

| Histamine | Guinea Pig | ~0.5 µM | [2] |

Table 2: Inhibition of H+,K+-ATPase Activity by Omeprazole

| Preparation | pH Conditions | IC₅₀ Value | Reference |

| Isolated Human Gastric Membrane Vesicles | Not Specified | 4 µM | [1] |

| Isolated Hog Gastric Microsomes | Incubated at pH 6.1, Assayed at pH 7.4 | 1.1 µM | [3] |

Table 3: Effect of Omeprazole on Basal and Stimulated Acid Secretion

| Condition | Preparation | Omeprazole Concentration | Inhibition | Reference |

| Basal Secretion | Isolated Guinea Pig Gastric Mucosa | 1 µM | Significant Inhibition | [2] |

| Basal Secretion | Isolated Rabbit Gastric Glands | Not Specified | Inhibited to 58% of basal values | [4][5] |

| Histamine-Stimulated | Isolated Guinea Pig Gastric Mucosa | Concentration-dependent | Depressed maximal response | [2] |

| Dibutyryl-cAMP-Stimulated | Isolated Guinea Pig Gastric Mucosa | Not Specified | Inhibited | [2] |

| Forskolin-Stimulated | Isolated Rat Gastric Fundus | 3 µM | Inhibited | [6] |

Experimental Protocols

Isolation of Rabbit Gastric Glands

This protocol is based on the method described for isolating viable and functional gastric glands from rabbit mucosa.[7]

Materials:

-

New Zealand White rabbit

-

Saline solution

-

Collagenase solution (1 mg/mL)

-

Buffer solution (e.g., Hanks' Balanced Salt Solution)

Procedure:

-

Anesthetize the rabbit and perfuse the stomach with saline through the aorta under high pressure.

-

Excise the stomach and remove the contents.

-

Strip the gastric mucosa from the underlying muscle layer.

-

Mince the mucosa into small pieces.

-

Transfer the minced tissue to a collagenase solution.

-

Incubate at 37°C for approximately 90 minutes with gentle agitation.

-

After incubation, a large number of isolated gastric glands and individual cells will be separated.

-

Wash the preparation with a buffer solution to remove collagenase and contaminating cells. This can be achieved by repeated gentle centrifugation and resuspension.

-

Assess the viability of the isolated glands using a method such as the dye exclusion technique (e.g., Trypan Blue).

Measurement of Acid Secretion (¹⁴C-Aminopyrine Accumulation Assay)

This method indirectly measures acid secretion by quantifying the accumulation of the weak base ¹⁴C-aminopyrine in the acidic compartments of the parietal cells.[1][8]

Materials:

-

Isolated gastric glands

-

Incubation medium (e.g., Minimal Essential Medium)

-

¹⁴C-aminopyrine

-

Stimulants (e.g., histamine, db-cAMP)

-

Omeprazole or other inhibitors

-

Scintillation fluid

Procedure:

-

Pre-incubate the isolated gastric glands in the incubation medium.

-

Add ¹⁴C-aminopyrine to the gland suspension.

-

Add the desired stimulant (e.g., histamine) and the inhibitor (omeprazole) at various concentrations.

-

Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the incubation by centrifuging the glands to form a pellet.

-

Lyse the cells in the pellet and measure the radioactivity using a scintillation counter.

-

The amount of ¹⁴C-aminopyrine accumulated is proportional to the level of acid secretion.

Visualizations

Signaling Pathway of Gastric Acid Secretion

References

- 1. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of forskolin on gastric acid secretion "in vitro": interaction with different secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acid secretion in isolated gastric glands from healthy subjects and ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Omeprazole with the Proton Pump

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between omeprazole, a widely prescribed proton pump inhibitor (PPI), and its target, the gastric H+/K+-ATPase, commonly known as the proton pump. This document delves into the mechanism of action, binding kinetics, and the experimental methodologies used to elucidate these interactions, presenting quantitative data in a structured format and illustrating key pathways and workflows with detailed diagrams.

Introduction: The Gastric Proton Pump and Its Inhibition

The gastric H+/K+-ATPase is an integral membrane protein located in the secretory canaliculi of parietal cells in the stomach lining.[1] It is the final step in the pathway of gastric acid secretion, responsible for pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+).[2] Omeprazole, a substituted benzimidazole, is a potent and irreversible inhibitor of this proton pump, making it a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4][5]

Mechanism of Action: A Prodrug's Journey to Covalent Inhibition

Omeprazole is administered as an inactive prodrug, a critical feature that ensures its selective action at the site of acid secretion.[6][7] Its mechanism of action can be dissected into several key steps:

-

Systemic Absorption and Accumulation: Following oral administration, the enteric-coated formulation of omeprazole protects it from the acidic environment of the stomach. It is absorbed in the small intestine and reaches the parietal cells via the bloodstream.[6] As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells, where the pH can be as low as 1.0.[2]

-

Acid-Catalyzed Activation: In the highly acidic environment of the secretory canaliculi, omeprazole undergoes a two-step protonation. This proton-catalyzed conversion transforms the inactive prodrug into its active form, a reactive tetracyclic sulfenamide.[6][7]

-

Covalent Binding and Irreversible Inhibition: The activated sulfenamide is a highly reactive thiophilic agent that rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase.[6][8] This covalent modification irreversibly inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.[3][7] The restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules.[6][8]

Molecular Interactions and Binding Sites

The irreversible inhibition of the H+/K+-ATPase by omeprazole is highly specific. The activated form of omeprazole covalently binds to cysteine residues located on the alpha-subunit of the enzyme.

-

Primary Binding Sites: Extensive research, including site-directed mutagenesis studies, has identified Cysteine 813 (Cys813) as a primary site of covalent modification by omeprazole.[9] Another key residue involved is Cysteine 892 (Cys892) .[8]

-

Location of Binding Sites: Cys813 is located in the loop between the 5th and 6th transmembrane segments of the H+/K+-ATPase alpha-subunit, while Cys892 is situated in the loop between the 7th and 8th transmembrane segments.[8]

-

Conformational State: Omeprazole is believed to bind to the E2-P conformation of the enzyme, which is the phosphorylated, luminal-open state.

Quantitative Data on Omeprazole-Proton Pump Interactions

The following tables summarize key quantitative data from various in vitro and in vivo studies on the interaction of omeprazole with the H+/K+-ATPase.

Table 1: Inhibitory Potency of Omeprazole

| Parameter | Value | Experimental System | Reference |

| IC50 | 50 nM | Histamine-stimulated acid production in isolated human gastric glands | [10] |

| IC50 | 4 µM | H+,K+-ATPase activity in isolated human gastric membrane vesicles | [10] |

| IC50 | 1.7 µM | H+,K+-ATPase activity in pig gastric microsomes (activated at pH 6.1) | [11] |

Table 2: Binding Stoichiometry and Kinetics

| Parameter | Value | Experimental System | Reference |

| Binding Stoichiometry | 2.1 mol omeprazole / mol phosphoenzyme | In vivo, rabbit gastric mucosa | [12] |

| Binding Stoichiometry | 2 mol omeprazole / mol phosphoenzyme | In vitro, isolated gastric vesicles | [13] |

| Half-life of inhibited enzyme | ~54 hours (rat) | In vivo studies | [9] |

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows involved in studying the molecular interactions of omeprazole with the proton pump.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of omeprazole's interaction with the proton pump.

Preparation of Gastric H+/K+-ATPase-Enriched Microsomes

This protocol describes the isolation of membrane vesicles enriched in H+/K+-ATPase from porcine gastric mucosa, a common model system.

Materials:

-

Fresh porcine stomachs

-

Homogenization buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient solutions: 37% (w/v) sucrose and 15% (w/v) Ficoll in homogenization buffer

-

Protease inhibitors (e.g., PMSF, leupeptin)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

Protocol:

-

Excise the gastric mucosa from fresh porcine stomachs and wash thoroughly with cold saline.

-

Scrape the mucosal layer and suspend it in ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose/Ficoll gradient.

-

Centrifuge the gradient at high speed for several hours.

-

Collect the H+/K+-ATPase-enriched vesicles from the interface of the 15% Ficoll and 37% sucrose layers.

-

Dilute the collected fraction with buffer and pellet the vesicles by ultracentrifugation.

-

Resuspend the final pellet in a suitable buffer for storage at -80°C.

H+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump by quantifying the rate of ATP hydrolysis.

Materials:

-

H+/K+-ATPase-enriched microsomes

-

Assay buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 10 mM KCl

-

ATP solution (e.g., 50 mM)

-

Omeprazole solutions of varying concentrations (acid-activated immediately before use by dissolving in a low pH buffer)

-

Malachite green reagent for phosphate detection

-

96-well microplate and plate reader

Protocol:

-

Thaw the H+/K+-ATPase-enriched microsomes on ice.

-

In a 96-well plate, add the assay buffer to each well.

-

Add varying concentrations of the acid-activated omeprazole solution to the test wells. Add buffer alone to the control wells.

-

Add a fixed amount of the microsomal preparation to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

-

Stop the reaction by adding the malachite green reagent, which also serves to quantify the inorganic phosphate (Pi) released from ATP hydrolysis.

-

Measure the absorbance at a wavelength of ~620-660 nm using a microplate reader.

-

Calculate the specific activity of the H+/K+-ATPase (e.g., in µmol Pi/mg protein/hour) and determine the IC50 of omeprazole by plotting the percentage of inhibition against the logarithm of the omeprazole concentration.

Site-Directed Mutagenesis of H+/K+-ATPase

This protocol outlines the general steps for introducing a point mutation into the gene encoding the H+/K+-ATPase alpha-subunit to investigate the role of specific cysteine residues in omeprazole binding.

Materials:

-

Plasmid DNA containing the cDNA of the H+/K+-ATPase alpha-subunit

-

Mutagenic primers designed to introduce the desired mutation (e.g., changing a cysteine codon to an alanine codon)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

-

DNA sequencing reagents

Protocol:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation (e.g., Cys813Ala). The primers should be ~25-45 bases in length with the mutation in the center.

-

Mutagenesis PCR: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Screening: Plate the transformed cells on a selective agar medium. Select individual colonies and isolate the plasmid DNA.

-

Sequence Verification: Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

-

Functional Analysis: Express the mutated H+/K+-ATPase and perform the activity and binding assays as described above to assess the impact of the mutation on omeprazole's inhibitory effect.

Conclusion

The molecular interaction of omeprazole with the gastric H+/K+-ATPase is a highly specific and well-characterized process that forms the basis of its therapeutic efficacy. As a prodrug, its selective accumulation and acid-catalyzed activation in the parietal cell secretory canaliculi, followed by irreversible covalent binding to key cysteine residues on the proton pump, ensures potent and prolonged inhibition of gastric acid secretion. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and scientists in the field of pharmacology and drug development, facilitating a deeper understanding of this important class of drugs and aiding in the development of future acid-suppressive therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid purification of the gastric H+/K(+)-ATPase complex by tomato-lectin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site | Semantic Scholar [semanticscholar.org]

- 8. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Omeprazole's In Vitro Impact on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related gastrointestinal disorders, has been investigated for its potential off-target effects on steroid hormone biosynthesis. This technical guide provides a comprehensive overview of the in vitro effects of omeprazole on steroidogenesis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is curated from studies utilizing adrenocortical cell lines, primarily the human H295R cell line, a well-established model for steroidogenesis research. This document aims to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the endocrine-disrupting potential of pharmaceuticals.

Quantitative Effects of Omeprazole on Steroid Hormone Production

In vitro studies have demonstrated that omeprazole can significantly alter the steroid hormone profile, primarily by inhibiting key enzymes in the steroidogenic pathway. The effects are concentration-dependent and, in some cases, enantioselective, with the S-enantiomer (esomeprazole) exhibiting greater potency.

Summary of Quantitative Data from H295R Cell-Based Assays

The following table summarizes the observed effects of omeprazole and its enantiomers on the production of key steroid hormones in the H295R human adrenocortical carcinoma cell line. In these experiments, cells are typically exposed to the test compounds for 48 hours, and hormone levels in the cell culture medium are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Steroid Hormone | Effect of Omeprazole (Racemic) | Effect of S-Omeprazole | Effect of R-Omeprazole | Implied Enzyme Inhibition |

| Progesterone | Increase[1][2] | Stronger Increase[1][2] | Weaker Increase[1][2] | CYP17A1, CYP21A2 |

| 17α-Hydroxyprogesterone | Increase[1][2] | Stronger Increase[1][2] | Weaker Increase[1][2] | CYP17A1 (lyase), CYP21A2 |

| Androstenedione | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP17A1 (lyase) |

| Testosterone | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP17A1 (lyase) |

| Corticosteroids (e.g., Cortisol) | Decrease[1][2] | Stronger Decrease[1][2] | Weaker Decrease[1][2] | CYP21A2, CYP11B1 |

Data from Bovine Adrenocortical Cell Assays

Earlier studies using isolated bovine adrenocortical cells provided initial quantitative insights into omeprazole's inhibitory effects on cortisol synthesis.

| Precursor | Omeprazole Concentration | Inhibition of Cortisol Synthesis | Reference |

| 20α-hydroxycholesterol | 100 µg/mL | 83% | [3] |

| Pregnenolone & Progesterone | 100 µg/mL | 20-40% | [3] |

| ACTH-stimulated | ED50 = 20 µg/mL | 50% | [4] |

Affected Signaling Pathways and Mechanisms of Action

The primary mechanism by which omeprazole disrupts steroidogenesis is through the direct inhibition of cytochrome P450 (CYP) enzymes. The observed accumulation of progesterone and 17α-hydroxyprogesterone, coupled with a reduction in downstream androgens and corticosteroids, strongly points to the inhibition of CYP17A1 and CYP21A2.[1][2]

Steroidogenesis Pathway and Points of Omeprazole Inhibition

The following diagram illustrates the simplified steroidogenesis pathway and highlights the key enzymes inhibited by omeprazole.

Caption: Simplified steroidogenesis pathway highlighting the inhibitory effects of omeprazole on CYP17A1 and CYP21A2.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays cited in this guide, based on the OECD Test Guideline 456 and practices described in the literature.[5]

H295R Cell Culture and Maintenance

-

Cell Line: H295R (human adrenocortical carcinoma), available from ATCC (CRL-2128).

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with 1% ITS+ Premix (containing insulin, transferrin, selenium, bovine serum albumin, and linoleic acid) and 2.5% Nu-Serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The recommended split ratio is 1:3 to 1:4. It is crucial to use cells within a consistent passage number range for experiments to ensure reproducibility.

H295R Steroidogenesis Assay Protocol

This protocol is adapted from the OECD Test Guideline 456.

-

Cell Seeding: H295R cells are seeded into 24-well plates at a density of approximately 200,000 to 300,000 cells per well in complete culture medium.

-

Acclimation: The cells are allowed to attach and acclimate for 24 hours at 37°C and 5% CO₂.

-

Chemical Exposure:

-

After 24 hours, the seeding medium is replaced with fresh medium containing the desired concentrations of omeprazole, its enantiomers, or vehicle control (e.g., DMSO, typically at a final concentration of ≤0.1%).

-